6-Nitroquinoline-2-carboxylic acid

Description

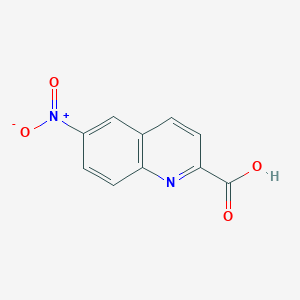

6-Nitroquinoline-2-carboxylic acid (CAS 30836-96-5) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₆N₂O₄ and a molecular weight of 218.17 g/mol . It is widely used in chemical research as a precursor for synthesizing heterocyclic compounds, pharmaceuticals, and coordination complexes. The compound is characterized by a nitro group (-NO₂) at position 6 and a carboxylic acid (-COOH) group at position 2 of the quinoline ring (Figure 1). Its purity typically exceeds 98% in commercial samples, and it is stored at -80°C or -20°C to maintain stability .

Properties

IUPAC Name |

6-nitroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOGTLCSNDGABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489163 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30836-96-5 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of Quinoline-2-carboxylic Acid

One classical approach to synthesize this compound involves the nitration of quinoline-2-carboxylic acid or its derivatives. The process typically uses a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled low temperatures (0–5°C) to avoid over-nitration or ring sulfonation. The reaction selectively introduces the nitro group at the 6-position due to electronic and steric factors inherent in the quinoline ring system.

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | Quinoline-2-carboxylic acid | Purity >98% recommended |

| Nitrating agents | Concentrated HNO₃ and H₂SO₄ | Mixed in appropriate molar ratios |

| Temperature | 0–5°C | Controls exothermic reaction and selectivity |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Work-up | Quenching in ice water, neutralization | Isolation by filtration and recrystallization |

This method yields this compound with moderate to good yields (40–60%), depending on precise control of reaction conditions and purity of reagents.

Oxidation of 6-Nitroquinoline-2-carbaldehyde

An alternative synthetic route involves the oxidation of 6-nitroquinoline-2-carbaldehyde to the corresponding carboxylic acid. The aldehyde precursor is prepared by nitration of quinoline followed by formylation at the 2-position via the Vilsmeier-Haack reaction.

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Potassium permanganate | Aqueous medium | Room temp | 2–4 hours | 70–85 | Requires careful control to avoid over-oxidation |

| Chromium trioxide | Acetic acid | 50–60°C | 1–3 hours | 65–80 | Toxic reagents, less preferred industrially |

This oxidation step converts the aldehyde group to the carboxylic acid, completing the synthesis of this compound.

Industrial Scale Synthesis

Industrial production typically optimizes the above methods by employing continuous flow reactors, which allow precise control over temperature, reagent mixing, and reaction time, leading to improved yields and safety.

Industrial Process Highlights:

- Use of continuous flow nitration to minimize side reactions and improve heat dissipation.

- Catalytic oxidation of aldehyde intermediates to carboxylic acid.

- Purification via recrystallization or chromatographic methods to achieve >95% purity.

- Implementation of in-line analytical techniques (HPLC, NMR) for quality control.

These optimizations enable scalable, reproducible synthesis suitable for commercial and research applications.

Analytical Confirmation and Purity Assessment

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for aromatic protons, nitro group deshielding effects, and carboxylic acid proton signals.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirms molecular weight (218.17 g/mol) and purity.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Key absorption bands at ~1680 cm⁻¹ (carboxylic acid C=O), 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nitration | Quinoline-2-carboxylic acid | HNO₃/H₂SO₄, 0–5°C | 40–60 | Simple, direct nitration | Requires temperature control |

| Oxidation of aldehyde precursor | 6-Nitroquinoline-2-carbaldehyde | KMnO₄ or CrO₃, aqueous or acetic acid | 65–85 | High yield oxidation step | Toxic reagents (CrO₃), multi-step synthesis |

| Industrial continuous flow | Quinoline derivatives | Optimized nitration and oxidation | >70 | Scalable, controlled, safer | Requires specialized equipment |

Research Findings and Notes

- Temperature control during nitration is critical to prevent decomposition of the nitro group and side reactions such as sulfonation.

- Protective groups on the quinoline nitrogen or hydroxyl substituents (if present) can improve selectivity and yield.

- Purification by recrystallization from ethanol/water or column chromatography enhances purity to >95%, essential for biological or material applications.

- Storage under inert atmosphere and low temperature is recommended due to the compound’s sensitivity to light and moisture.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The carboxylic acid group can be oxidized to form quinoline-2,6-dicarboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 6-Aminoquinoline-2-carboxylic acid.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline-2,6-dicarboxylic acid.

Scientific Research Applications

Medicinal Chemistry

6-Nitroquinoline-2-carboxylic acid has been extensively studied for its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity :

- Anticancer Properties :

- Research indicates that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, modifications to the structure can enhance selectivity towards resistant cancer cells, indicating potential for development as an anticancer drug .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition :

- Reactive Oxygen Species Generation :

- Some studies suggest that derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated profound antimicrobial effects against both Gram-positive and Gram-negative bacteria, with significant morphological changes observed in treated microorganisms .

Cytotoxicity Assessment

In a comparative study on cancer cell lines, derivatives of this compound were assessed for their cytotoxic properties. Results showed that specific modifications led to enhanced selectivity towards resistant cancer cells compared to standard treatments like doxorubicin . This indicates a promising avenue for developing more effective cancer therapies.

Mechanism of Action

The mechanism of action of 6-nitroquinoline-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group allows for interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogs with Nitro Substituents

(a) 5-Nitroquinoline-2-carboxylic Acid (CAS 10242-00-9)

- Molecular Formula : C₉H₆N₂O₄

- Molecular Weight : 206.15 g/mol

- Key Difference : The nitro group is at position 5 instead of 5.

- Properties: This positional isomer exhibits a 96% structural similarity to 6-nitroquinoline-2-carboxylic acid, but the altered nitro position may influence electronic effects and reactivity in synthesis .

(b) 6-Fluoro-5-nitroquinoline-2-carboxylic Acid (CAS 1420794-27-9)

- Molecular Formula : C₁₀H₅FN₂O₄

- Molecular Weight : 236.16 g/mol

- Key Difference : A fluorine atom is introduced at position 5, adjacent to the nitro group.

- Properties : The electron-withdrawing fluorine enhances the acidity of the carboxylic acid group and may improve metabolic stability in medicinal chemistry applications .

Derivatives with Functional Group Modifications

(a) Methyl 6-Nitroquinoline-2-carboxylate (CAS 112089-59-5)

- Molecular Formula : C₁₁H₈N₂O₄

- Molecular Weight : 232.19 g/mol

- Key Difference : The carboxylic acid is esterified to a methyl ester (-COOCH₃).

- Properties: The ester derivative has higher lipophilicity, making it more soluble in organic solvents. This property is advantageous in synthetic organic reactions requiring non-polar conditions .

(b) 6-Aminoquinoline-2-carboxylic Acid (CAS 124551-31-1)

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- Key Difference : The nitro group is reduced to an amine (-NH₂).

- Properties : The amine derivative is less electron-deficient and serves as a versatile intermediate for synthesizing amides or coordination complexes. Reduction methods include catalytic hydrogenation with Pd/C and hydrazine hydrate .

Heterocyclic and Hybrid Derivatives

(a) 6-Nitro-2-(thiophen-2-yl)quinoline-4-carboxylic Acid

- Molecular Formula : C₁₄H₈N₂O₄S

- Molecular Weight : 300.29 g/mol

- Key Difference : A thiophene ring is fused at position 2.

- The sulfur atom may also influence metal-binding properties .

(b) 6-Hydroxyquinoline-4-carboxylic Acid (CAS 4312-44-1)

- Molecular Formula: C₁₀H₇NO₃

- Molecular Weight : 189.17 g/mol

- Key Difference : A hydroxyl (-OH) group replaces the nitro group.

- Properties : The hydroxyl group enhances water solubility and chelation capacity, making it useful in coordination chemistry .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Positional Isomerism : The nitro group’s position (C5 vs. C6) significantly impacts electronic properties. For instance, 6-nitro derivatives exhibit stronger electron-withdrawing effects on the carboxylic acid group, enhancing its acidity compared to 5-nitro isomers .

- Functional Group Interconversion: Reduction of the nitro group to an amine (e.g., using Pd/C and hydrazine) enables the synthesis of bioactive amines, highlighting the versatility of nitroquinoline derivatives .

- Solubility and Stability: Ester derivatives like methyl 6-nitroquinoline-2-carboxylate show improved solubility in organic solvents, whereas hydroxyl or amino derivatives are more water-soluble .

Biological Activity

6-Nitroquinoline-2-carboxylic acid (C10H6N2O4) is a heterocyclic compound belonging to the quinoline family, characterized by a nitro group at the 6-position and a carboxylic acid group at the 2-position of the quinoline ring. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

- Molecular Formula : C10H6N2O4

- Molecular Weight : 218.17 g/mol

- Structure : The compound features a quinoline core with functional groups that influence its reactivity and biological interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 32 µg/mL |

| Staphylococcus aureus | Bacteriostatic | 16 µg/mL |

| Pseudomonas aeruginosa | Moderate activity | 64 µg/mL |

The compound's mechanism involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication, leading to cell death .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has shown cytotoxic effects on various cancer cell lines through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Modulation of signaling pathways related to cancer progression.

A study reported that treatment with this compound resulted in a significant reduction in the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to:

- DNA Damage : The formation of reactive species can cause oxidative stress and DNA strand breaks.

- Enzyme Inhibition : The carboxylic acid group allows for interactions with enzymes and receptors, modulating their activity.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline-2-carboxylic acid | Lacks nitro group | Weaker antibacterial properties |

| 6-Aminoquinoline-2-carboxylic acid | Contains amino group | Enhanced anticancer activity |

| Quinoline-2,6-dicarboxylic acid | Two carboxylic groups | Improved solubility but less potent |

The presence of both the nitro and carboxylic acid groups in this compound contributes to its distinct biological profile compared to these derivatives.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A comparative analysis showed that derivatives of quinolone exhibited varying degrees of antibacterial activity against enteric bacteria, with this compound demonstrating significant efficacy against resistant strains .

- Cancer Research : In vitro studies indicated that this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for certain types of cancer .

Q & A

Q. What are the standard synthetic routes for 6-nitroquinoline-2-carboxylic acid, and how are yields optimized?

The synthesis typically involves nitration of quinoline-2-carboxylic acid derivatives. Classical protocols like the Gould–Jacob reaction or Skraup synthesis are common starting points . Optimization includes adjusting reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, transition metal catalysts or ionic liquids can enhance regioselectivity during nitration . Yield optimization often requires purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by HPLC or NMR to confirm purity (≥95% as per CAS 30836-96-5) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves nitro-group positioning and hydrogen-bonding interactions (e.g., CCDC 1983315 provides structural analogs) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro at C6, carboxyl at C2) .

- Mass spectrometry : Validates molecular weight (C₁₀H₆N₂O₄; 226.06 g/mol) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., NO₂ stretching ~1520 cm⁻¹, COOH ~1700 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

The nitro group at C6 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols). This property is leveraged in prodrug design, where nitroreductase enzymes in hypoxic tumor environments activate the compound . Comparative studies with fluoro or chloro analogs (e.g., 6-fluoroquinoxaline-2-carboxylic acid) show nitro derivatives exhibit stronger electron-withdrawing effects, altering binding affinities to targets like DNA gyrase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for nitroquinoline derivatives?

Discrepancies in hydrogen-bonding networks or nitro-group orientations (e.g., in co-crystals with benzoic acids) require multi-technique validation:

- DFT calculations : Predict stable conformers and compare with experimental XRD data .

- Thermogravimetric analysis (TGA) : Assess thermal stability to rule out polymorphic transitions .

- Synchrotron XRD : High-resolution data can clarify ambiguities in electron density maps .

Q. What strategies improve the bioavailability of this compound in pharmacokinetic studies?

- Prodrug derivatization : Esterification of the carboxyl group (e.g., ethyl ester) enhances membrane permeability .

- Nanocarrier encapsulation : Liposomal formulations mitigate rapid renal clearance (t₁/₂ < 2 hours in murine models) .

- Co-crystallization : With cyclodextrins or amino acids improves aqueous solubility (e.g., 3-chloro-2-nitrobenzoic acid co-crystals increase solubility by 30-fold) .

Q. How do structural modifications at C2 and C6 affect antimicrobial activity?

A comparative study of analogs reveals:

Methodological Guidance

Designing experiments to assess nitro group reduction in biological systems :

- In vitro : Use NADPH-dependent nitroreductase assays with UV-Vis monitoring of absorbance shifts (λmax ~400 nm for nitro-to-amine conversion) .

- In vivo : Radiolabel the nitro group (¹⁴C or ³H) to track metabolite distribution in animal models .

Analyzing conflicting bioactivity data across cell lines :

- Dose-response profiling : Test concentrations from 1 nM–100 μM to identify off-target effects (e.g., ROS generation in cancer vs. normal cells) .

- CRISPR screening : Identify gene knockouts that sensitize/resist the compound (e.g., nfsB in E. coli for nitroreductase dependency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.